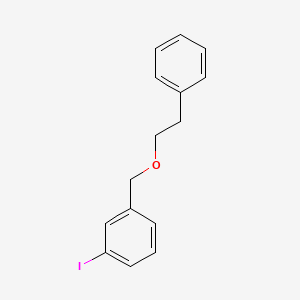

1-Iodo-3-(phenethoxymethyl)benzene

Description

1-Iodo-3-(phenethoxymethyl)benzene is an aryl iodide derivative featuring a phenethoxymethyl (–OCH₂C₆H₅) substituent at the meta position relative to the iodine atom. While direct synthesis data for this specific compound are absent in the provided evidence, its structural analogs (e.g., 1-iodo-3-(2-methoxyethoxymethyloxy)benzene, 109) suggest that it can be synthesized via Williamson ether synthesis. This involves reacting 3-iodophenol with a phenethyl halide under basic conditions, as exemplified in the synthesis of 109 (96% yield using methoxyethoxymethyl chloride and DIPEA in DCM) .

Properties

Molecular Formula |

C15H15IO |

|---|---|

Molecular Weight |

338.18 g/mol |

IUPAC Name |

1-iodo-3-(2-phenylethoxymethyl)benzene |

InChI |

InChI=1S/C15H15IO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |

InChI Key |

XYNVUOUMFNKCQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Iodo-3-isopropylbenzene

- Molecular Formula : C₉H₁₁I

- Molecular Weight : 246.09 g/mol

- Key Properties :

- Applications : Intermediate in agrochemicals and materials science.

1-Iodo-3-(trifluoromethyl)benzene

- Molecular Formula : C₇H₄F₃I

- Molecular Weight : 272.01 g/mol

- Key Properties :

- Applications: Key intermediate in antitrypanosomal agents (e.g., 15 and 16 in ) and spiroindene synthesis .

1-Iodo-3-(2-methoxyethoxy)benzene

- Molecular Formula : C₉H₁₁IO₂

- Molecular Weight : 278.09 g/mol (estimated)

- Key Properties: The methoxyethoxy (–OCH₂CH₂OCH₃) group, like phenethoxymethyl, is electron-donating but less bulky. Synthesized via Williamson ether synthesis with 3-iodophenol and MEMCl , achieving 96% yield.

- Applications: Potential use in nicotinic receptor antagonists due to its polar ether linkage .

1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene

- Molecular Formula : C₉H₈F₃IS

- Molecular Weight : 332.13 g/mol

- Key Properties :

- Applications : Candidate for directed C–H activation in drug discovery.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) enhance oxidative stability and coupling efficiency, whereas electron-donating groups (e.g., –OCH₂C₆H₅) may reduce reaction rates in cross-couplings but improve solubility .

- Steric Considerations : Bulky substituents like phenethoxymethyl could hinder catalytic access in reactions like Heck couplings, as seen in lower yields (32%) for sterically hindered analogs .

- Synthetic Utility : Trifluoromethyl-substituted aryl iodides are prioritized in medicinal chemistry due to their metabolic stability and bioactivity , while ether-linked derivatives (e.g., methoxyethoxy) are explored for CNS-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.